molecular formula C20H13ClN2O5 B11512068 8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11512068
M. Wt: 396.8 g/mol
InChI Key: XTYHZMZALPGGMV-UHFFFAOYSA-N
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Description

8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a methylphenoxy group attached to the dibenzo[b,f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids . This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biomass-derived N-arylated 2-aminophenol as a starting material has been reported to be efficient for the assembly of novel and diversified benzo-fused N-heterocycles .

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) for base-promoted reactions . The reactions are typically carried out under mild conditions to achieve good to excellent yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted dibenzo[b,f][1,4]oxazepines.

Scientific Research Applications

8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the nitro and chloro groups allows the compound to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications

Properties

Molecular Formula

C20H13ClN2O5

Molecular Weight

396.8 g/mol

IUPAC Name

3-chloro-7-(2-methylphenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C20H13ClN2O5/c1-11-4-2-3-5-15(11)27-17-9-13(23(25)26)10-18-19(17)20(24)22-14-8-12(21)6-7-16(14)28-18/h2-10H,1H3,(H,22,24)

InChI Key

XTYHZMZALPGGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC3=C2C(=O)NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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